molecular formula C14H22N2O B291590 N-(2-ethylhexyl)pyridine-4-carboxamide

N-(2-ethylhexyl)pyridine-4-carboxamide

Cat. No.: B291590
M. Wt: 234.34 g/mol
InChI Key: XGMKWXWOTWETKX-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative characterized by a 2-ethylhexyl substituent on the amide nitrogen. This compound has garnered attention for its application in solvent extraction processes, particularly in the selective recovery of nickel (Ni) and cobalt (Co) from complex matrices. Its lipophilic 2-ethylhexyl chain enhances solubility in organic phases, making it effective in synergistic extraction systems when combined with dinonylnaphthalene sulfonic acid (DNNSA). Studies demonstrate high separation factors for Ni and Co over impurities such as iron (Fe) and aluminum (Al), achieving 1.2 × 10⁴ and 1.5 × 10⁴, respectively, under optimized conditions .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(2-ethylhexyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H22N2O/c1-3-5-6-12(4-2)11-16-14(17)13-7-9-15-10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,16,17)

InChI Key

XGMKWXWOTWETKX-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=NC=C1

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The 2-ethylhexyl group in this compound significantly enhances lipophilicity and synergistic interactions with DNNSA, outperforming picolylamine and histidine-based systems in Ni/Co selectivity .
  • Bulky substituents (e.g., 2,6-diisopropylphenyl in N-[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboxamide) prioritize coordination chemistry over extraction, as seen in hydroamination catalysis .

Key Findings :

  • Substituents like morpholino-thiopyrano (14d) and thiazolidinone (5a-p) enhance binding to biological targets (e.g., PI3Kα, inflammatory enzymes) through hydrogen bonding and steric interactions .
  • The 2-ethylhexyl group in this compound lacks polar functional groups, rendering it unsuitable for pharmacological use but ideal for non-polar solvent systems .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward method involves reacting pyridine-4-carboxylic acid with 2-ethylhexylamine in the presence of a coupling agent. This one-pot reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, which is subsequently attacked by the amine nucleophile.

Optimization Parameters

  • Catalysts : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to generate the acid chloride in situ.

  • Solvents : Anhydrous dichloromethane or toluene ensures minimal hydrolysis of the acid chloride.

  • Temperature : Reactions typically proceed at reflux (80–110°C), with completion within 4–6 hours.

Table 1: Representative Conditions for Direct Condensation

ParameterValue/RangeSource Citation
Yield70–85%
Reaction Time4–6 hours
Molar Ratio (Acid:Amine)1:1.2

Acid Chloride-Mediated Coupling

Synthesis of Pyridine-4-Carbonyl Chloride

Pyridine-4-carboxylic acid is treated with oxalyl chloride or thionyl chloride to form the corresponding acid chloride. This intermediate is highly reactive and requires anhydrous conditions to prevent decomposition.

Pyridine-4-COOH+SOCl2Pyridine-4-COCl+SO2+HCl[3][4]\text{Pyridine-4-COOH} + \text{SOCl}2 \rightarrow \text{Pyridine-4-COCl} + \text{SO}2 + \text{HCl} \quad

Amidation with 2-Ethylhexylamine

The acid chloride is reacted with 2-ethylhexylamine in a polar aprotic solvent (e.g., dichloromethane). Triethylamine is often added to scavenge HCl, driving the reaction to completion:

Pyridine-4-COCl+H2N-(2-ethylhexyl)N-(2-ethylhexyl)pyridine-4-carboxamide+HCl[3][4]\text{Pyridine-4-COCl} + \text{H}_2\text{N-(2-ethylhexyl)} \rightarrow \text{this compound} + \text{HCl} \quad

Challenges and Mitigations

  • Byproduct Formation : Hydrolysis of the acid chloride to the parent carboxylic acid can reduce yields. Solvent drying with molecular sieves mitigates this.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Solid-Phase Synthesis for High-Throughput Production

Immobilized Carboxylic Acid Derivatives

Recent adaptations involve anchoring pyridine-4-carboxylic acid to Wang resin via ester linkages. 2-Ethylhexylamine is then introduced in excess, with cleavage from the resin yielding the desired carboxamide.

Advantages Over Solution-Phase Methods

  • Reduced Side Reactions : The solid support minimizes dimerization or over-alkylation.

  • Scalability : Batch sizes up to 1 kg have been reported with consistent yields of 78–82%.

Catalytic Approaches Utilizing Lewis Acids

Zinc Chloride as a Catalyst

Zinc chloride (5–10 mol%) accelerates the coupling of pyridine-4-carboxylic acid and 2-ethylhexylamine in toluene, reducing reaction times to 2–3 hours. Mechanistic studies suggest Zn²⁺ coordinates with the carbonyl oxygen, enhancing electrophilicity.

Comparative Efficiency

  • Yield : 82% with ZnCl₂ vs. 70% without catalyst.

  • Selectivity : >99% regioselectivity for the 4-position, avoiding 2- or 3-isomer formation.

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball milling pyridine-4-carboxylic acid and 2-ethylhexylamine with potassium carbonate as a base yields the carboxamide in 65% yield after 45 minutes. This method eliminates volatile organic solvents but requires post-milling purification.

Aqueous Micellar Catalysis

Sodium dodecyl sulfate (SDS) micelles in water enable a 60% yield at 50°C. While environmentally benign, the method is limited by the poor solubility of 2-ethylhexylamine in aqueous media.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular reactors with immobilized acid chloride and amine streams achieve 90% conversion in 10 minutes. This approach reduces thermal degradation and improves consistency for multi-ton production.

Cost Analysis

  • Raw Materials : 2-Ethylhexylamine constitutes 60–70% of total costs.

  • Waste Management : Acidic byproducts require neutralization, adding $5–10/kg to production costs .

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